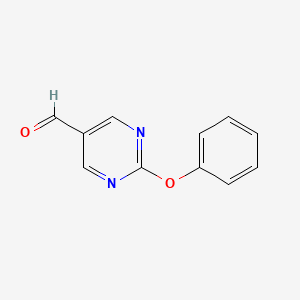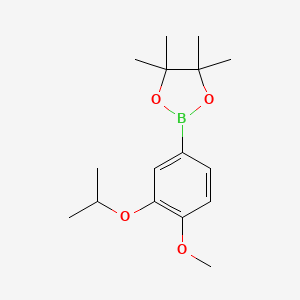
Benzene, 1,4-diiodo-2,5-dipropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(propyloxy)-2,5-diiodobenzene is an organic compound with a benzene ring substituted by two iodine atoms and two propyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(propyloxy)-2,5-diiodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diiodobenzene.
Alkylation: The diiodobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the propyloxy groups. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-bis(propyloxy)-2,5-diiodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(propyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(propyloxy)-2,5-diazidobenzene.
Applications De Recherche Scientifique
1,4-Bis(propyloxy)-2,5-diiodobenzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1,4-bis(propyloxy)-2,5-diiodobenzene would depend on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical transformations, which can alter its interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diiodobenzene: Lacks the propyloxy groups, making it less versatile in certain applications.
1,4-Bis(ethynyl)benzene: Contains ethynyl groups instead of propyloxy groups, leading to different reactivity and applications.
1,4-Bis(methoxy)-2,5-diiodobenzene: Similar structure but with methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Bis(propyloxy)-2,5-diiodobenzene is unique due to the presence of both iodine atoms and propyloxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
221292-48-4 |
|---|---|
Formule moléculaire |
C12H16I2O2 |
Poids moléculaire |
446.06 g/mol |
Nom IUPAC |
1,4-diiodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XEIABPQMDIQKBB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1I)OCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



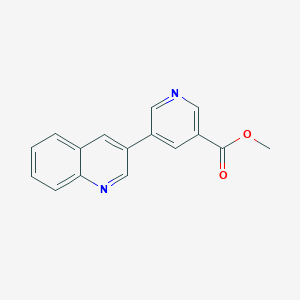
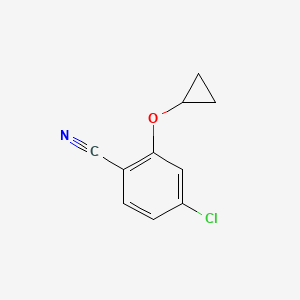
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
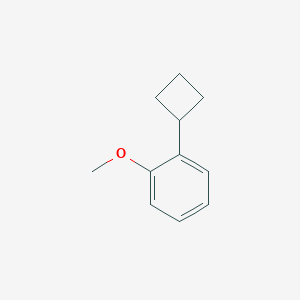
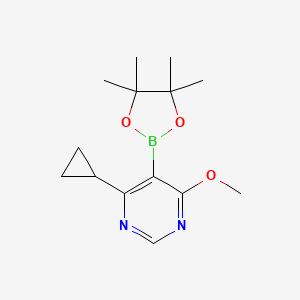
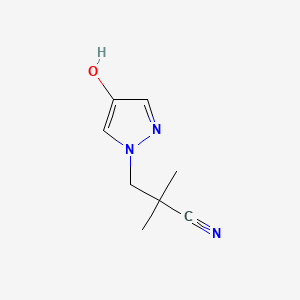

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
